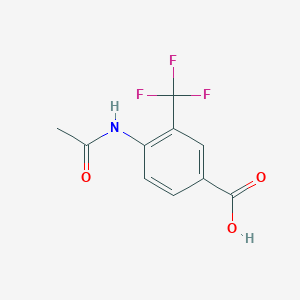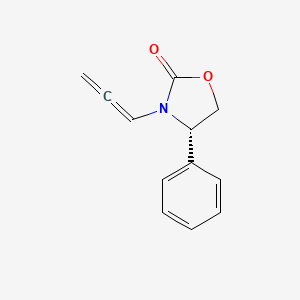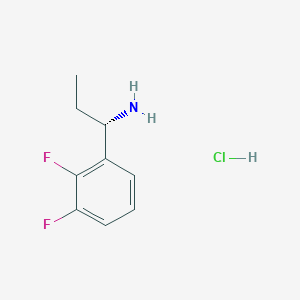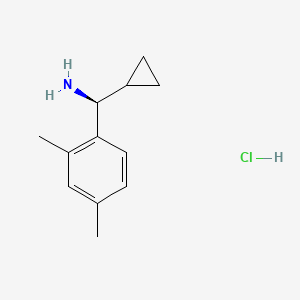
4-Pivalamidopyridin-3-boronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Pivalamidopyridine-3-boronic acid from 2,2-DIMETHYL-N-PYRIDIN-4-YL-PROPIONAMIDE has been reported . Boron reagents have been developed for the Suzuki–Miyaura coupling .Molecular Structure Analysis
The molecular formula of 4-Pivalamidopyridine-3-boronic acid is C10H15BN2O3.Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren werden zunehmend in verschiedenen Forschungsbereichen eingesetzt, darunter verschiedene Anwendungen in der Sensorik . Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in sowohl homogenen Assays als auch heterogenen Detektionen führt .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihre Verwendung in verschiedenen Bereichen, darunter die biologische Markierung . Dies kann besonders nützlich sein, um biologische Prozesse zu verfolgen und zu untersuchen.
Proteinmanipulation und -modifikation
Boronsäuren haben ein signifikantes Wachstum in der Interaktion mit Proteinen, ihrer Manipulation und Zellmarkierung gezeigt . Dies kann entscheidend sein, um die Proteinfunktion und -struktur zu verstehen.
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . Ihre einzigartigen Eigenschaften können genutzt werden, um bestimmte Verbindungen aus einer Mischung zu trennen.
Entwicklung von Therapeutika
Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Ihre Fähigkeit, mit verschiedenen Verbindungen zu interagieren, kann genutzt werden, um wirksame therapeutische Mittel zu erzeugen.
Peptidmodifikationen
Boronsäure wurde umfassend in Peptide integriert, mit dem Ziel, Peptidliganden mit neuartigen biologischen Aktivitäten zu entdecken . Diese Bemühungen haben zu breiten Anwendungen geführt, darunter die Identifizierung kovalenter reversibler Enzyminhibitoren, die Erkennung und Detektion von Glykanen auf Proteinen oder der Oberfläche von Krebszellen, die Abgabe von siRNAs, die Entwicklung von pH-regulierenden Geräten und die Erkennung von RNA oder bakteriellen Oberflächen .
Synthese von Diarylborinsäuren
Borinsäuren und ihre Chelatderivate sind eine Unterklasse von Organoboranverbindungen, die in Kreuzkupplungsreaktionen, Katalyse, medizinischer Chemie, Polymer- oder Optoelektronikmaterialien verwendet werden . Dies unterstreicht die Vielseitigkeit von Boronsäuren in der chemischen Synthese.
Materialwissenschaften
Boronsäuren haben beträchtliche Potenziale in der Wirkstoffforschung, chemischen Biologie, organischen Chemie und Materialwissenschaften gezeigt . Sie können verwendet werden, um neue Materialien mit einzigartigen Eigenschaften zu schaffen.
Wirkmechanismus
While the specific mechanism of action for 4-Pivalamidopyridine-3-boronic acid is not mentioned in the search results, bisphosphonates, a class of compounds that includes some boronic acids, are known to bind to hydroxyapatite in bone. The local acidification caused by bone resorption by osteoclasts releases the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .
Zukünftige Richtungen
While specific future directions for 4-Pivalamidopyridine-3-boronic acid are not mentioned in the search results, there is a general interest in the development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions . Additionally, there is interest in the oxidative conversion of lignin, a complex organic polymer, which could potentially involve boronic acids .
Biochemische Analyse
Biochemical Properties
4-Pivalamidopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as proteases and kinases, where the boronic acid moiety forms reversible covalent bonds with active site serine residues. This interaction can inhibit enzyme activity, making 4-Pivalamidopyridine-3-boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
In cellular systems, 4-Pivalamidopyridine-3-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 4-Pivalamidopyridine-3-boronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Pivalamidopyridine-3-boronic acid involves its ability to form reversible covalent bonds with biomolecules. The boronic acid group can interact with diols and other nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This compound can also modulate gene expression by binding to specific DNA sequences or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Pivalamidopyridine-3-boronic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods. Long-term exposure to 4-Pivalamidopyridine-3-boronic acid can lead to sustained inhibition of enzyme activity and prolonged alterations in cellular function .
Dosage Effects in Animal Models
The effects of 4-Pivalamidopyridine-3-boronic acid in animal models vary with dosage. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
4-Pivalamidopyridine-3-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering metabolic pathways. This compound’s interaction with metabolic enzymes can lead to changes in metabolite concentrations and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Pivalamidopyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 4-Pivalamidopyridine-3-boronic acid is determined by targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it interacts with target biomolecules. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action .
Eigenschaften
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJZKUREBNYZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701230 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955123-29-2 | |
| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



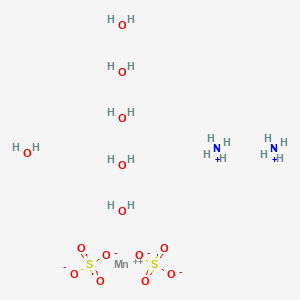
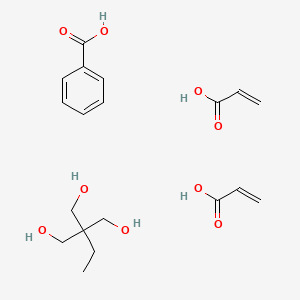
![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)
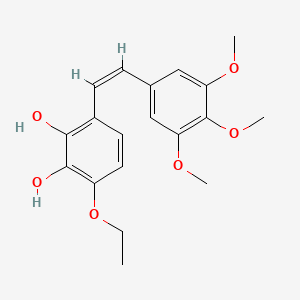
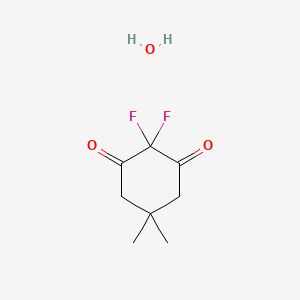
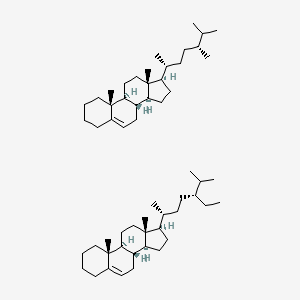
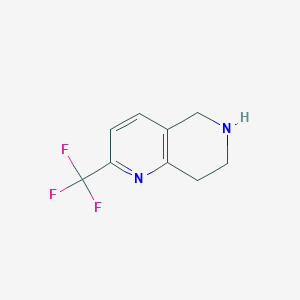
![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)
